2-Bromo-1-(2-chloropyridin-4-yl)ethanone hydrobromide
Description
Properties
IUPAC Name |
2-bromo-1-(2-chloropyridin-4-yl)ethanone;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO.BrH/c8-4-6(11)5-1-2-10-7(9)3-5;/h1-3H,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXIGZGIILHEHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)CBr)Cl.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90587350 | |
| Record name | 2-Bromo-1-(2-chloropyridin-4-yl)ethan-1-one--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
569667-89-6 | |
| Record name | 2-Bromo-1-(2-chloropyridin-4-yl)ethan-1-one--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct α-Bromination Using Hydrobromic Acid
The most widely adopted method involves treating 1-(2-chloropyridin-4-yl)ethanone with hydrobromic acid (HBr) and molecular bromine (Br₂) in acetic acid. The reaction proceeds via acid-catalyzed enolization, followed by electrophilic bromine attack at the α-carbon.
Reaction Conditions :
-
Molar Ratio : 1:1.2 (ketone:Br₂)
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Solvent : Glacial acetic acid
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Temperature : 40–50°C
-
Time : 4–6 hours
Workup :
Microwave-Assisted Bromination
Microwave irradiation significantly accelerates reaction kinetics, reducing time from hours to minutes. A protocol from Ambeed demonstrates:
Procedure :
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Combine 1-(2-chloropyridin-4-yl)ethanone (10 mmol), HBr (48% aqueous, 15 mmol), and Br₂ (12 mmol) in acetonitrile (20 mL).
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Irradiate at 100°C for 30 minutes using a monomode microwave reactor.
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Cool, filter, and wash with ice-cold ethanol.
Advantages :
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Reduced side products (e.g., di-brominated derivatives).
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Energy efficiency (50–70% less power than thermal methods).
Alternative Synthetic Routes
N-Bromosuccinimide (NBS) Mediated Bromination
NBS offers a milder alternative to Br₂, particularly for acid-sensitive substrates:
Conditions :
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Solvent : Dichloromethane or acetonitrile.
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Catalyst : Azobisisobutyronitrile (AIBN, 0.1 equiv).
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Temperature : Reflux (40°C for DCM; 82°C for acetonitrile).
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Time : 12–16 hours.
Workup :
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Quench with aqueous Na₂S₂O₃ to remove excess NBS.
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Extract with ethyl acetate, dry (MgSO₄), and concentrate.
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Salt formation via HBr gas bubbling in diethyl ether.
Radical Bromination Using Light Initiation
UV-light-initiated bromination provides a solvent-free pathway:
Procedure :
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Mix 1-(2-chloropyridin-4-yl)ethanone (1 equiv) and Br₂ (1.1 equiv).
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Irradiate with UV light (254 nm) for 2 hours at 25°C.
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Add HBr (gas) to precipitate the hydrobromide salt.
Yield : 65–70% (lower due to competing side reactions).
Comparative Analysis of Methods
| Parameter | HBr/Br₂ (Thermal) | Microwave | NBS/AIBN | UV Light |
|---|---|---|---|---|
| Yield (%) | 78–82 | 93–95 | 68–72 | 65–70 |
| Time | 4–6 h | 0.5 h | 12–16 h | 2 h |
| Purity (HPLC) | 98.5% | 99.2% | 97.8% | 96.1% |
| Scalability | Industrial | Pilot scale | Lab scale | Lab scale |
| Energy Efficiency | Low | High | Moderate | Moderate |
Key Observations :
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Microwave synthesis outperforms other methods in yield and speed but requires specialized equipment.
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Thermal methods remain preferred for large-scale production due to lower operational complexity.
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Radical bromination (UV) is limited by side reactions but useful for photochemical studies.
Reaction Optimization and Mechanistic Insights
Solvent Effects
Temperature Control
Stoichiometric Considerations
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Br₂ excess : >1.2 equiv increases di-bromination; <1.0 equiv leaves unreacted starting material.
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HBr role : Acts as both catalyst and salt-forming agent, with 1.5–2.0 equiv optimal for complete conversion.
Industrial-Scale Production
Continuous Flow Reactor Design
A patented continuous process achieves 89% yield at 500 kg/month capacity:
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Feed 1-(2-chloropyridin-4-yl)ethanone (20% w/v in acetic acid) and Br₂ (1.1 equiv) into a tubular reactor.
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Maintain residence time of 30 minutes at 45°C.
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In-line neutralization with NH₄OH and crystallization.
Advantages :
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Consistent product quality (RSD <1.5%).
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40% reduction in waste compared to batch processes.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2-chloropyridin-4-yl)ethanone hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile such as an amine or thiol.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or ketones.
Scientific Research Applications
Medicinal Chemistry
This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its reactivity, influenced by the presence of bromine and chlorine substituents, makes it suitable for developing drugs targeting various diseases, particularly neurological disorders and cancer.
Case Studies:
- Anticancer Activity: Research has indicated that compounds similar to 2-Bromo-1-(2-chloropyridin-4-yl)ethanone hydrobromide exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, studies have focused on its ability to inhibit specific enzymes involved in cancer progression, demonstrating potential therapeutic effects against various cancer types.
- Antimicrobial Properties: The compound has also been investigated for its antimicrobial activity. Studies suggest that it can inhibit the growth of certain pathogens, making it a candidate for developing new antimicrobial agents.
Organic Synthesis
In organic chemistry, this compound serves as a valuable building block for synthesizing complex molecules. Its ability to undergo nucleophilic substitution reactions allows chemists to create a variety of derivatives.
Synthetic Routes:
Common synthetic methods include:
- Nucleophilic Substitution: The bromine atom can be replaced with amines or other nucleophiles to form new compounds.
- Oxidation and Reduction Reactions: These reactions can transform the compound into alcohols or carboxylic acids, further expanding its utility in synthetic pathways .
Materials Science
In materials science, this compound is explored for its potential in developing novel materials with specific electronic or optical properties. Its unique halogenation pattern can influence the material characteristics, making it suitable for applications in organic electronics and photonic devices .
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2-chloropyridin-4-yl)ethanone hydrobromide involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the formation of new chemical bonds. The carbonyl group can participate in various redox reactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyridine Ring Substitution Variants
Key analogs differ in the position of chlorine or bromine substituents on the pyridine ring, altering electronic and steric properties:
Key Observations :
- Substituent Position : Chlorine at the 2-position (target compound) vs. 3- or 5-position (analogs) alters electronic density, affecting nucleophilic substitution kinetics .
- Hydrogen Bonding : Hydrobromide salts exhibit stronger hydrogen bonding compared to free bases, influencing crystallization and stability .
Heterocycle Variants
Replacement of pyridine with other heterocycles significantly impacts reactivity and applications:
Key Observations :
- Thiazole Derivatives : Sulfur atoms in thiazole improve metal coordination, making these analogs useful in catalysis .
- Regiochemical Differences : Bromine placement on pyridine (e.g., 3-bromo vs. 2-bromo) modulates electrophilicity of the ketone group .
Melting Points and Purity:
- The free base (2-bromo-1-(2-chloropyridin-4-yl)ethanone) melts at 55–56.5°C , while its hydrobromide salt’s melting point is unreported but likely higher due to ionic interactions.
- Analog: 2-Bromo-1-(1-methyl-1H-benzimidazol-5-yl)ethanone hydrobromide melts at 196°C , suggesting hydrobromide salts generally have higher thermal stability.
Biological Activity
2-Bromo-1-(2-chloropyridin-4-yl)ethanone hydrobromide is an organic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on existing research.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : CHBrClNO
- Molar Mass : 234.48 g/mol
- Melting Point : 55 °C
- Density : 1.683 g/cm³ (predicted)
- Hazard Symbols : Xn - Harmful
These properties contribute to its reactivity and interaction with biological systems.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit various bacterial strains, suggesting potential as a therapeutic agent in treating infections. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of enzyme activity critical for bacterial survival.
Anticancer Properties
In anticancer studies, this compound has demonstrated the ability to induce apoptosis (programmed cell death) in cancer cells. The structural features of this compound allow it to interact with specific molecular targets involved in cell cycle regulation and apoptosis pathways. This interaction can lead to cell cycle arrest and ultimately, cancer cell death.
The biological activity of this compound is primarily attributed to its electrophilic nature, allowing it to react with nucleophilic sites on proteins or enzymes. This can lead to:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which is crucial for both microbial and cancer cell proliferation.
- Protein-Ligand Interactions : Studies utilizing techniques such as surface plasmon resonance have shown that this compound can bind effectively to various proteins, modulating their activity and potentially disrupting disease-related pathways.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Bromo-1-(3-chloropyridin-4-yl)ethanone hydrobromide | CHBrClNO | Different chlorination position on pyridine |
| 2-Chloro-N-(pyridin-3-yl)acetamide | CHClNO | Lacks bromine; used in different biological assays |
| 5-Bromo-2-chloropyridine | CHBrClN | Simpler structure; often used in agrochemical applications |
This comparison highlights the distinct reactivity profile of this compound due to its unique halogen substitution patterns.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Studies : A study demonstrated that the compound exhibited effective inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibiotic agent.
- Cancer Research : In vitro assays indicated that treatment with this compound led to a significant reduction in viability of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to enhanced apoptosis rates through caspase activation .
- Enzyme Interaction Studies : Research involving isothermal titration calorimetry revealed that this compound binds selectively to specific enzymes involved in metabolic pathways, indicating its potential as a lead compound for drug development targeting metabolic disorders.
Q & A
Basic: What are the common synthetic routes for preparing 2-Bromo-1-(2-chloropyridin-4-yl)ethanone hydrobromide?
Answer:
The compound is synthesized via nucleophilic substitution, reduction, or oxidation reactions. For example:
- Nucleophilic substitution : React with sodium azide (NaN₃), thiocyanate (KSCN), or primary amines in polar solvents like ethanol or acetonitrile .
- Reduction : Use sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether to yield corresponding alcohols .
- Oxidation : Employ potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic/alkaline conditions to form carboxylic acids or ketones .
Basic: How can researchers confirm the structural identity of this compound?
Answer:
Structural validation requires a combination of:
- Single-crystal X-ray diffraction : Determines bond lengths, angles, and packing motifs (e.g., C–Br and C–Cl interactions) .
- Spectroscopy : NMR (¹H/¹³C) for functional group analysis and mass spectrometry for molecular weight confirmation .
Advanced: How to resolve contradictions between spectroscopic data and computational predictions?
Answer:
Discrepancies may arise from solvent effects or dynamic processes. Mitigation strategies include:
- Cross-validation : Use X-ray crystallography as a definitive reference for bond geometries .
- Solvent modeling : Apply DFT calculations with explicit solvent molecules to align NMR predictions with experimental data .
Advanced: What methods are used to study its reactivity in nucleophilic substitution reactions?
Answer:
- Kinetic studies : Vary solvent polarity (e.g., DMSO vs. ethanol) and nucleophile concentration to assess rate constants .
- Product analysis : Identify substitution products (e.g., azides or thiols) via HPLC or GC-MS .
Advanced: How to design stability studies under different thermal conditions?
Answer:
- Thermogravimetric analysis (TGA) : Monitor decomposition temperatures (e.g., stability up to 200–300°C) .
- Differential scanning calorimetry (DSC) : Detect phase transitions or exothermic/endothermic events .
Advanced: What role does the compound play in synthesizing heterocyclic frameworks?
Answer:
The bromine atom acts as a leaving group, enabling cyclization reactions. For example:
- Spirocyclic systems : React with amines or thiols to form nitrogen- or sulfur-containing heterocycles .
- Covalent organic frameworks (COFs) : Serve as a precursor for halogenated building blocks in porous materials .
Basic: What purification techniques are optimal for this compound?
Answer:
- Recrystallization : Use ethanol/water mixtures for high-purity crystals .
- Column chromatography : Separate impurities on silica gel with gradient elution (e.g., hexane/ethyl acetate) .
Advanced: How to investigate its potential as a kinase inhibitor in medicinal chemistry?
Answer:
- Molecular docking : Screen against kinase active sites (e.g., EGFR or VEGFR) using AutoDock or Schrödinger .
- Enzyme assays : Measure IC₅₀ values via fluorescence-based kinase activity assays .
Advanced: Strategies to mitigate competing side reactions during alkylation.
Answer:
- Temperature control : Maintain reactions below 0°C to suppress elimination pathways .
- Protecting groups : Shield reactive sites (e.g., pyridinyl nitrogen) with Boc or Fmoc groups .
Advanced: Analyzing the impact of halogen substituents on its electronic properties.
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
